molecular formula C28H31N5O4 B12968022 (R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B12968022
M. Wt: 501.6 g/mol
InChI Key: LGEIGCWCSAYZMY-LJQANCHMSA-N
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Description

®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrazolo[4,3-d]pyrimidinone core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[4,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrazolo[4,3-d]pyrimidinone core with a piperidine derivative under suitable conditions.

    Attachment of the phenylbutanoyl group: This step requires the use of a phenylbutanoyl chloride or similar reagent to introduce the phenylbutanoyl group onto the piperidine ring.

    Hydroxylation reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the phenylbutanoyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the phenylbutanoyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has potential as a lead compound for the development of new drugs. Its biological activity can be optimized through structure-activity relationship (SAR) studies to improve its efficacy and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
  • (S)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
  • 6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Uniqueness

The uniqueness of ®-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxyphenyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one lies in its specific stereochemistry and functional groups, which confer distinct biological and chemical properties. Compared to its similar compounds, the ®-enantiomer may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H31N5O4

Molecular Weight

501.6 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C28H31N5O4/c1-19(20-7-4-3-5-8-20)15-23(35)32-13-11-28(37,12-14-32)17-33-18-29-24-25(27(33)36)30-31(2)26(24)21-9-6-10-22(34)16-21/h3-10,16,18-19,34,37H,11-15,17H2,1-2H3/t19-/m1/s1

InChI Key

LGEIGCWCSAYZMY-LJQANCHMSA-N

Isomeric SMILES

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC(=CC=C4)O)O)C5=CC=CC=C5

Canonical SMILES

CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC(=CC=C4)O)O)C5=CC=CC=C5

Origin of Product

United States

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